molecular formula C7H11BrN2 B11732979 1-(Pyridin-4-yl)ethan-1-amine hydrobromide

1-(Pyridin-4-yl)ethan-1-amine hydrobromide

Cat. No.: B11732979
M. Wt: 203.08 g/mol
InChI Key: OLNHOJLIKYDIOV-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)ethan-1-amine hydrobromide is a chemical compound with the molecular formula C7H10N2·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-yl)ethan-1-amine hydrobromide typically involves the reaction of pyridine derivatives with ethylamine. One common method includes the reaction of 4-pyridinecarboxaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-yl)ethan-1-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(Pyridin-4-yl)ethan-1-amine hydrobromide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)ethan-1-amine hydrobromide involves its interaction with specific molecular targets. It can act as an electron donor in redox reactions and may bind to proteins, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

1-pyridin-4-ylethanamine;hydrobromide

InChI

InChI=1S/C7H10N2.BrH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,8H2,1H3;1H

InChI Key

OLNHOJLIKYDIOV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)N.Br

Origin of Product

United States

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